molecular formula C15H13BrN4O B4760945 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole

Cat. No. B4760945
M. Wt: 345.19 g/mol
InChI Key: UPRPYGRZOMTEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole is a synthetic compound that belongs to the class of tetrazoles. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory and oxidative stress pathways. The compound has been found to inhibit the activity of several enzymes and signaling pathways involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-κB), and Akt.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and protect against oxidative stress-induced damage. The compound has also been found to enhance the activity of the immune system and may be useful in the treatment of immune-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole is its potent anti-cancer activity. It has been found to be effective against several cancer cell lines, including those that are resistant to conventional chemotherapy. Additionally, the compound has been found to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for a wide range of diseases.
However, there are also some limitations to the use of 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole in lab experiments. The compound is relatively unstable and may degrade over time, making it difficult to store and use in experiments. Additionally, the synthesis method is complex and may require specialized equipment and expertise.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole. One area of interest is the development of more stable analogs of the compound that can be used in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of the compound and to identify its molecular targets. Finally, the potential use of 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole in combination with other drugs or therapies should be explored to determine its efficacy in treating various diseases.

Scientific Research Applications

1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to exhibit potent anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-11-3-2-4-14(9-11)21-10-15-17-18-19-20(15)13-7-5-12(16)6-8-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRPYGRZOMTEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole
Reactant of Route 3
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole
Reactant of Route 6
1-(4-bromophenyl)-5-[(3-methylphenoxy)methyl]-1H-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.